methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

medicinal chemistry structure-activity relationship glycogen phosphorylase inhibition

Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 359027-98-8) is a substituted arylsulphonylglycine derivative bearing a methyl ester moiety, a 3,4-dimethoxyphenyl N-substituent, and a 4-methylphenylsulfonyl (tosyl) group. It is classified within a broader family of N-arylsulfonylglycines that have been disclosed in patent literature as suppressors of the glycogen phosphorylase a–GL subunit of protein phosphatase 1 (PP1) interaction, with potential relevance to metabolic disorders including diabetes.

Molecular Formula C18H21NO6S
Molecular Weight 379.43
CAS No. 359027-98-8
Cat. No. B3004922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate
CAS359027-98-8
Molecular FormulaC18H21NO6S
Molecular Weight379.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)OC)C2=CC(=C(C=C2)OC)OC
InChIInChI=1S/C18H21NO6S/c1-13-5-8-15(9-6-13)26(21,22)19(12-18(20)25-4)14-7-10-16(23-2)17(11-14)24-3/h5-11H,12H2,1-4H3
InChIKeyBHMNSWYZBNVHKV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Focused Baseline Profile for Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 359027-98-8)


Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 359027-98-8) is a substituted arylsulphonylglycine derivative bearing a methyl ester moiety, a 3,4-dimethoxyphenyl N-substituent, and a 4-methylphenylsulfonyl (tosyl) group. It is classified within a broader family of N-arylsulfonylglycines that have been disclosed in patent literature as suppressors of the glycogen phosphorylase a–GL subunit of protein phosphatase 1 (PP1) interaction, with potential relevance to metabolic disorders including diabetes [1]. The compound is commercially supplied by multiple vendors at standard purity levels of ≥95%, with batch-specific quality documentation (NMR, HPLC, GC) available from select suppliers .

Why In-Class Substitution of Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate Carries Risk for Procurement Decisions


Although numerous N-arylsulfonylglycine analogs exist, simple in-class interchange is unwarranted due to documented structure-activity relationship (SAR) divergences. The substitution pattern on the N-aryl ring (3,4-dimethoxy vs. 2,4-dimethoxy or unsubstituted) and the esterification state (methyl ester vs. free carboxylic acid) are known determinants of potency, selectivity, and pharmacokinetic behavior within the arylsulphonylglycine class [1]. Regioisomeric dimethoxyphenyl analogs (e.g., CAS 425608-33-9, the 2,4-dimethoxy variant) share identical molecular formula and molecular weight (379.43 g/mol) but differ in the positioning of the methoxy substituents, which can alter hydrogen-bonding capacity, electronic distribution, and target binding . The methyl ester in the target compound also distinguishes it from the corresponding free acid (CAS 358765-87-4), which may exhibit different cell permeability, solubility, and in vivo hydrolysis profiles. Procurement of an unverified analog without confirmation of the specific substitution pattern and ester form thus risks obtaining a compound with divergent biological activity.

Quantitative Differentiation Evidence for Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 359027-98-8)


Regioisomeric Differentiation: 3,4-Dimethoxy vs. 2,4-Dimethoxy N-Aryl Substitution in Arylsulphonylglycine Methyl Esters

The target compound bears a 3,4-dimethoxyphenyl N-substituent, distinguishing it from the 2,4-dimethoxy regioisomer (CAS 425608-33-9). While both compounds share the identical molecular formula C18H21NO6S and molecular weight 379.43 g/mol, the positional isomerism of the methoxy groups is a recognized determinant of biological activity in arylsulphonylglycine-based glycogen phosphorylase a inhibitors as described in the Boehringer Ingelheim patent series [1]. The 3,4-substitution pattern alters the electron density on the aromatic ring and the spatial orientation of hydrogen-bond acceptors relative to the sulfonamide core, parameters that can modulate target engagement and selectivity. Quantitatively, vendor-supplied analytical data confirm the target compound's identity via InChIKey (BHMNSWYZBNVHKV-UHFFFAOYSA-N) and 1H/13C-NMR spectroscopy, providing unambiguous structural verification that excludes the 2,4-isomer .

medicinal chemistry structure-activity relationship glycogen phosphorylase inhibition

Ester vs. Carboxylic Acid Form: Methyl Ester Differentiation from the Free Acid Analog

The target compound is the methyl ester of N-(3,4-dimethoxyphenyl)-N-tosylglycine. The corresponding free carboxylic acid (CAS 358765-87-4) has molecular formula C17H19NO6S and molecular weight 365.40 g/mol, a difference of –CH2 (14.03 g/mol) relative to the methyl ester . Within the broader class of substituted arylsulphonylglycines, esterification of the glycine carboxyl group is a common strategy to modulate physicochemical properties, including logP, aqueous solubility, and membrane permeability, which can affect both in vitro assay behavior and in vivo oral bioavailability [1]. The methyl ester may serve as a more cell-permeable prodrug form that undergoes intracellular esterase-mediated hydrolysis to release the active free acid. While no direct head-to-head permeability or stability data are publicly available for this specific pair, the established medicinal chemistry precedent across multiple sulfonamide-glycine scaffolds supports that the ester vs. acid form cannot be considered interchangeable for biological experimentation without empirical validation [1].

prodrug design cell permeability pharmacokinetics

Sulfonyl Substituent Differentiation: 4-Methylphenylsulfonyl (Tosyl) vs. Methylsulfonyl (Mesyl) Glycinate Analogs

The target compound incorporates a 4-methylphenylsulfonyl (tosyl) group, differentiating it from the methylsulfonyl (mesyl) analog methyl N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycinate (MW 303.33 g/mol, formula C12H17NO6S) . The tosyl group provides a larger hydrophobic surface area (calculated molecular weight difference of +76.10 g/mol) and additional aromatic π-stacking potential compared to the mesyl group. In arylsulphonylglycine-based inhibitors of glycogen phosphorylase a, the nature of the sulfonyl substituent is a key pharmacophoric element that directly influences the interaction with the GL subunit of PP1, with aryl sulfonyl groups generally conferring superior binding compared to smaller alkyl sulfonyl groups [1]. While specific potency data for these two analogs are not publicly available, the patent SAR teaches that modifications to the sulfonyl aryl ring significantly affect the suppression of the glycogen phosphorylase a–PP1 interaction [1].

sulfonamide SAR enzyme inhibition binding affinity

Supplier Quality Documentation: Batch-Level Analytical Characterization Supporting Procurement Confidence

The target compound is supplied with batch-specific analytical documentation by Bidepharm (Cat. No. BD00823829), including NMR (1H, 13C), HPLC purity, and GC analyses . The standard purity specification is ≥95% as determined by HPLC . This level of quality documentation is not uniformly available across all vendors of arylsulphonylglycine analogs. For instance, some suppliers of the free acid analog (CAS 358765-87-4) provide only a certificate of analysis without detailed spectroscopic data. The availability of NMR data is particularly critical for distinguishing the 3,4-dimethoxy regioisomer from the 2,4-dimethoxy variant, as discussed above. Batch-to-batch consistency is documented through the vendor's QC system, reducing the risk of misidentified or degraded material upon procurement .

quality control analytical chemistry compound identity verification

Patent-Disclosed Therapeutic Rationale: Glycogen Phosphorylase a–PP1 Interaction Suppression as Differentiating Pharmacological Context

The target compound falls within the structural genus claimed in Boehringer Ingelheim's patent WO2008099000A2, which describes substituted arylsulphonylglycines as suppressors of the interaction between glycogen phosphorylase a and the GL subunit of glycogen-associated protein phosphatase 1 (PP1) [1]. This mechanism is proposed for the treatment of metabolic disorders, particularly type 2 diabetes, by preventing the inhibitory effect of glycogen phosphorylase a on glycogen synthase activity, thereby promoting hepatic glucose uptake and glycogen synthesis [1]. While specific IC50 data for CAS 359027-98-8 are not publicly disclosed, its inclusion within this specifically claimed patent genus provides a mechanistic context that differentiates it from simpler N-tosylglycine analogs (e.g., N-p-tosylglycine, CAS 1080-44-0) which lack the N-aryl substitution pattern required for potent glycogen phosphorylase a–PP1 interaction suppression . The N-(3,4-dimethoxyphenyl) substitution is a key structural feature that contributes to binding within the hydrophobic pocket at the glycogen phosphorylase a–PP1 interface, as taught by the patent SAR [1].

glycogen phosphorylase diabetes metabolic disorders

Recommended Procurement and Application Scenarios for Methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate (CAS 359027-98-8)


Glycogen Phosphorylase a–PP1 Interaction Inhibition Studies in Metabolic Disease Research

CAS 359027-98-8 is structurally aligned with the Boehringer Ingelheim arylsulphonylglycine patent series (WO2008099000A2) claiming glycogen phosphorylase a–PP1 interaction suppressors [1]. Researchers investigating hepatic glucose metabolism, glycogen synthesis regulation, or type 2 diabetes mechanisms should select this compound for its 3,4-dimethoxyphenyl and tosyl substitution pattern, which matches the pharmacophoric requirements described in the patent SAR. Simpler N-tosylglycines lacking N-aryl substitution (e.g., CAS 1080-44-0) are not claimed within the relevant patent genus and are not expected to exhibit this specific mechanism of action [1].

Structure-Activity Relationship (SAR) Studies on Arylsulphonylglycine Regioisomers

The 3,4-dimethoxy substitution pattern of CAS 359027-98-8 makes it an essential comparator in SAR studies exploring the effect of methoxy positional isomerism on biological activity. Procurement of this compound alongside its 2,4-dimethoxy regioisomer (CAS 425608-33-9) enables direct head-to-head comparison of target binding, cellular activity, and pharmacokinetic properties, with structural identity confirmed by distinct InChIKeys and NMR spectra . This is critical for medicinal chemistry optimization programs where small changes in aryl substitution geometry can produce large differences in potency.

Ester Prodrug Profiling and Pharmacokinetic Evaluation

As the methyl ester form, CAS 359027-98-8 is suitable for studies comparing ester vs. free acid permeability, metabolic stability, and oral bioavailability within the arylsulphonylglycine class. The corresponding free acid (CAS 358765-87-4) serves as the direct comparator for evaluating esterase-mediated hydrolysis rates, cellular uptake efficiency, and in vivo pharmacokinetic profiles . This compound pair is particularly relevant for programs investigating prodrug strategies for sulfonamide-based metabolic disease therapeutics.

Procurement with High-Confidence Identity Verification for Sensitive Biochemical Assays

For laboratories requiring unambiguous structural confirmation prior to use in low-throughput, high-cost assays (e.g., SPR, ITC, or cellular glycogen synthesis assays), CAS 359027-98-8 is available with multi-modal QC documentation including 1H/13C NMR, HPLC, and GC from Bidepharm (Cat. BD00823829) at ≥95% purity . This level of batch-specific characterization minimizes the risk of regioisomer misidentification and supports reproducible experimental outcomes, which is particularly important given the SAR sensitivity of this chemotype.

Quote Request

Request a Quote for methyl N-(3,4-dimethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.